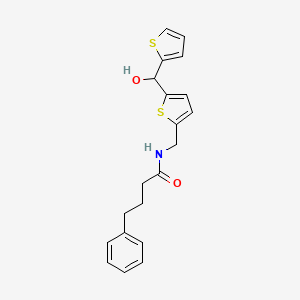

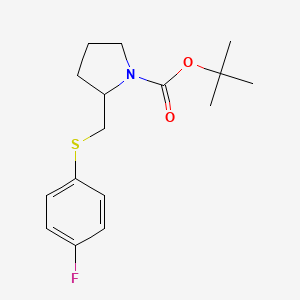

tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate is a chemical entity that appears to be related to various research areas, including the synthesis of pharmaceutical intermediates and the study of chemical reactions involving pyrrolidine derivatives. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl pyrrolidine carboxylate derivatives and their chemical properties, synthesis, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of tert-butyl pyrrolidine carboxylate derivatives is a topic of interest due to their relevance in pharmaceutical chemistry. For instance, an optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was described, highlighting the importance of efficient synthetic routes for such intermediates . Additionally, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was reported, achieving high yields and enantiomeric excess, which is crucial for the production of chiral pharmaceuticals .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine carboxylate derivatives can be complex, with various substituents influencing their three-dimensional conformation. X-ray diffraction studies have been used to characterize the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, providing detailed information about the conformation of the proline ring and intermolecular hydrogen bonds . Such structural analyses are essential for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

The reactivity of tert-butyl pyrrolidine carboxylate derivatives can be explored through their participation in various chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid was shown to react with singlet oxygen, leading to the formation of 5-substituted pyrroles, which are valuable intermediates in the synthesis of natural products like prodigiosin . Moreover, the synthesis and subsequent chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate demonstrate the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine carboxylate derivatives are influenced by their molecular structure. Gas-liquid chromatography and mass spectral analysis have been employed to study the properties of carboxylates as their tert-butyldimethylsilyl derivatives, providing retention data and responses for various carboxylic acids . Additionally, the synthesis of aromatic polyamides based on derivatives of tert-butylhydroquinone highlights the importance of these compounds in the development of materials with high thermal stability and solubility in organic solvents .

Applications De Recherche Scientifique

Environmental Impact and Fate

Synthetic Phenolic Antioxidants and Environmental Concerns : Synthetic phenolic antioxidants (SPAs), including related compounds to tert-butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate, are widely used to prevent oxidative reactions in products. Recent studies highlight their detection in various environmental matrices and human exposure pathways, raising concerns about their potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. Future research should focus on developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition of MTBE : Related research on the decomposition of methyl tert-butyl ether (MTBE) in a cold plasma reactor offers insights into environmental remediation techniques for similar compounds. The study suggests the potential for using radio frequency plasma reactors for effective decomposition, highlighting the importance of understanding the environmental behaviors and remediation methods for such chemicals (Hsieh et al., 2011).

Synthesis and Pharmaceutical Applications

Graphical Synthetic Routes of Vandetanib : The synthesis of vandetanib, a pharmaceutical compound, involves intermediate stages that include tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, suggesting the relevance of similar tert-butyl and pyrrolidine structures in the synthesis of complex pharmaceuticals. This work emphasizes the importance of identifying efficient synthetic routes for industrial-scale production of such compounds (Mi, 2015).

Stereochemistry in Drug Development : A review focusing on the stereochemistry of phenylpiracetam and its derivatives, including compounds with pyrrolidine structures, underlines the critical relationship between stereochemistry and biological properties. This research underscores the significance of chirality and stereochemical considerations in the development of new drugs, potentially including those related to tert-butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate (Veinberg et al., 2015).

Propriétés

IUPAC Name |

tert-butyl 2-[(4-fluorophenyl)sulfanylmethyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO2S/c1-16(2,3)20-15(19)18-10-4-5-13(18)11-21-14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWACOPMFNITSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CSC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

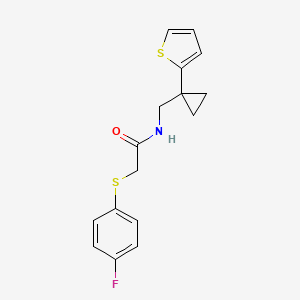

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2527733.png)

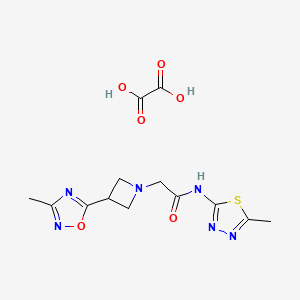

![2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2527734.png)

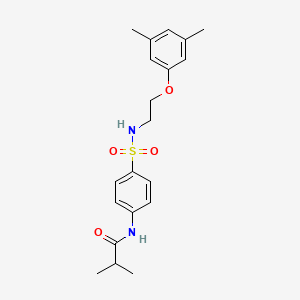

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527737.png)

![Ethyl 2-[2-[(4-fluorobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate](/img/structure/B2527738.png)

![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)

![2-(1-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2527743.png)